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Compound of Interest

Compound Name: 4-Bromo-6-iodo-1H-indazole

Cat. No.: B1371872 Get Quote

An In-Depth Technical Guide to 4-Bromo-6-iodo-1H-indazole for Advanced Chemical

Research

Executive Summary
4-Bromo-6-iodo-1H-indazole is a di-halogenated heterocyclic compound of significant interest

in modern medicinal chemistry and drug discovery. Its structural arrangement, featuring an

indazole core with bromine and iodine substituents at the C4 and C6 positions respectively,

provides two distinct reactive centers for synthetic modification. This differential reactivity

allows for selective, sequential functionalization, making it a highly valuable and versatile

building block for the synthesis of complex molecular architectures. This guide provides a

comprehensive overview of its chemical properties, synthesis, spectroscopic profile, reactivity,

and applications, with a focus on its utility for researchers and professionals in pharmaceutical

development.

Introduction to Halogenated Indazoles
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry,

appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its

derivatives are known to exhibit a wide range of pharmacological activities, including anti-

cancer, anti-inflammatory, and anti-viral properties.[1][3] Halogenated indazoles, in particular,

serve as crucial intermediates, enabling the introduction of diverse functional groups through

modern cross-coupling reactions.[2][4] 4-Bromo-6-iodo-1H-indazole stands out due to the

presence of two different halogens, offering chemists precise control over molecular
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elaboration. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine

bond in palladium-catalyzed reactions is a key feature that underpins its synthetic utility.[5]

Physicochemical Properties
The fundamental chemical and physical properties of 4-Bromo-6-iodo-1H-indazole are

summarized below. These characteristics are essential for its handling, reaction setup, and

purification.

Property Value Source(s)

Chemical Name 4-Bromo-6-iodo-1H-indazole [6][7]

CAS Number 885518-97-8 [7][8][9]

Molecular Formula C₇H₄BrIN₂ [6]

Molecular Weight 322.93 g/mol [6][10]

Physical Form Solid [10]

InChI Key
VOEAVIHSGOANQS-

UHFFFAOYSA-N
[10]

Purity Typically ≥95% [7][10]

Storage Refrigerator [10]

Synthesis and Mechanistic Insights
The synthesis of di-halogenated indazoles often involves multi-step sequences starting from

readily available precursors. A common strategy involves the halogenation of a pre-formed

indazole core. For instance, the synthesis of a related compound, 6-bromo-3-iodo-1H-indazole,

is achieved by the direct iodination of 6-bromo-1H-indazole using iodine in the presence of a

base like potassium hydroxide.[3]

A plausible and efficient route to 4-Bromo-6-iodo-1H-indazole would likely involve a similar

late-stage iodination or bromination of a mono-halogenated indazole precursor, or the

cyclization of a suitably substituted o-toluidine derivative.[11]
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Representative Experimental Protocol: Iodination of 6-
Bromo-1H-indazole
This protocol for a related isomer illustrates the general methodology for C-I bond formation on

an indazole ring.[3]

Dissolution: Dissolve 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF).

Base Addition: Add potassium hydroxide (KOH) (2.0 equiv.) to the solution and stir.

Iodination: Slowly add a solution of iodine (I₂) (1.5 equiv.) in DMF dropwise to the mixture.

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours,

monitoring progress by TLC.

Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄)

and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid.

Isolation: A solid precipitate will form. Filter the solid, wash with water, and dry under vacuum

to yield the 6-bromo-3-iodo-1H-indazole product.[3]

Causality: The use of a strong base like KOH is crucial to deprotonate the indazole N-H,

forming the indazolide anion. This anion is significantly more nucleophilic than the neutral

indazole, facilitating the electrophilic substitution reaction with iodine at the electron-rich C3

position.
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Fig 1: Synthesis workflow for a related bromo-iodo-indazole.

Spectroscopic Profile
The structural characterization of 4-Bromo-6-iodo-1H-indazole relies on standard

spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indazole core. The chemical shifts and coupling patterns will be influenced by

the electronic effects of the bromine and iodine substituents. A broad singlet for the N-H

proton is also characteristic, though its position can vary.

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven

carbon atoms of the indazole ring. The carbons directly attached to the halogens (C4 and

C6) will exhibit chemical shifts influenced by the electronegativity and size of the attached

halogen.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 322.93

g/mol .[6][10] The isotopic pattern will be characteristic of a molecule containing one bromine

atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (¹²⁷I).

Chemical Reactivity and Synthetic Utility
The primary value of 4-Bromo-6-iodo-1H-indazole in synthesis lies in its capacity for

selective, sequential cross-coupling reactions. The C-I bond is significantly more reactive

towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference

allows for selective functionalization at the C6 position while leaving the C4 bromine intact for a

subsequent transformation.

Commonly employed transformations include:

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[3][5]

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[5]

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[5]

Heck Coupling: Formation of C-C bonds with alkenes.[3]

Trustworthiness through Self-Validation: A typical experimental design would involve first

performing a Suzuki coupling at a low catalyst loading and temperature to selectively react at

the C6-I position. After purification of the mono-coupled product (4-bromo-6-aryl-1H-indazole),

the reaction conditions (e.g., higher temperature, different ligand) can be modified to facilitate a
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second coupling reaction at the C4-Br position. This step-wise approach provides unambiguous

validation of the differential reactivity.

Pathway 1: Selective C-I Functionalization

Potential Side Reaction (Undesired)4-Bromo-6-iodo-1H-indazole

R¹-B(OH)₂
Pd Catalyst (Mild Cond.)

R¹-B(OH)₂
Pd Catalyst (Harsh Cond.)

4-Bromo-6-R¹-1H-indazole R²-B(OH)₂
Pd Catalyst (Forced Cond.) 4-R²-6-R¹-1H-indazole

Di-substituted Product
(Loss of Selectivity)

Click to download full resolution via product page

Fig 2: Diagram of selective cross-coupling reactivity.

Applications in Medicinal Chemistry
4-Bromo-6-iodo-1H-indazole is a high-value intermediate for synthesizing complex drug

candidates. Its utility is particularly pronounced in the development of kinase inhibitors for

cancer therapy, where the indazole core often serves as a hinge-binding motif.[11][12] By using

the sequential cross-coupling strategy described above, medicinal chemists can rapidly

generate libraries of analogues, attaching different chemical moieties at the C4 and C6

positions to explore the structure-activity relationship (SAR) and optimize properties such as

potency, selectivity, and pharmacokinetics.

Safety and Handling
As a halogenated organic compound and active chemical intermediate, 4-Bromo-6-iodo-1H-
indazole must be handled with appropriate care.

GHS Hazard Statements:

H302: Harmful if swallowed.[10]
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H315: Causes skin irritation.[10][13]

H319: Causes serious eye irritation.[10][13]

H332: Harmful if inhaled.[10]

H335: May cause respiratory irritation.[10][14]

Precautionary Measures:

Work in a well-ventilated area or fume hood.[15][16]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.[16][17]

Avoid breathing dust and contact with skin and eyes.[15][17]

Store in a cool, dry place, typically in a refrigerator, with the container tightly sealed.[10]

[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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